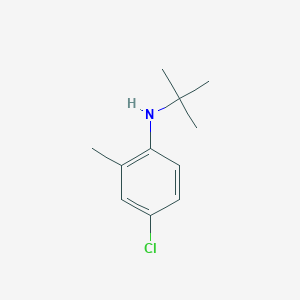
N-tert-butyl-4-chloro-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-butyl-4-chloro-2-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a tert-butyl group, a chlorine atom, and a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-chloro-2-methylaniline typically involves the alkylation of 4-chloro-2-methylaniline with tert-butyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetone to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.
化学反应分析
Types of Reactions
N-tert-butyl-4-chloro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of hydroxyl or amino-substituted products.
科学研究应用
N-tert-butyl-4-chloro-2-methylaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-tert-butyl-4-chloro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and chlorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of enzymatic activities, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-tert-butyl-4-methoxyaniline
- N-tert-butyl-2-methoxypyridin-3-amine
- 4-chloro-N-(1-methylcyclohexyl)aniline
Uniqueness
N-tert-butyl-4-chloro-2-methylaniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl group and chlorine atom differentiates it from other similar compounds, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
35347-22-9 |
|---|---|
分子式 |
C11H16ClN |
分子量 |
197.70 g/mol |
IUPAC 名称 |
N-tert-butyl-4-chloro-2-methylaniline |
InChI |
InChI=1S/C11H16ClN/c1-8-7-9(12)5-6-10(8)13-11(2,3)4/h5-7,13H,1-4H3 |
InChI 键 |
ABEQNFZVHFJUIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)NC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


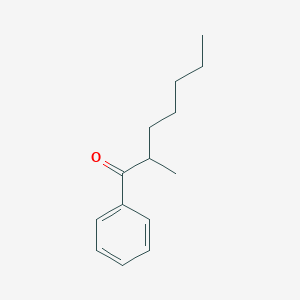

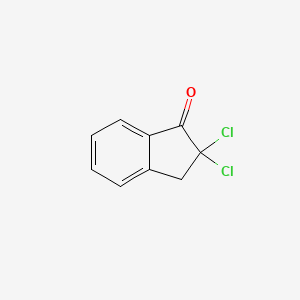
![4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13987070.png)


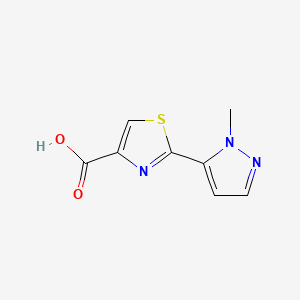
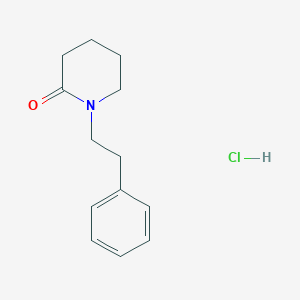
![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13987097.png)
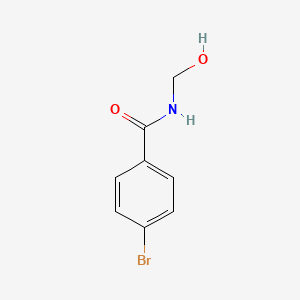
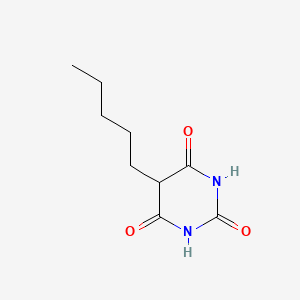
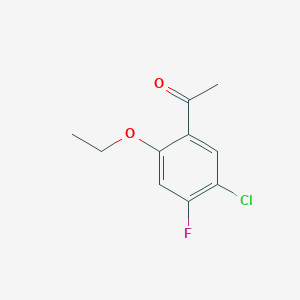
![[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene](/img/structure/B13987120.png)

